N-[4-(dimethylamino)-6-methylpyrimidin-2-yl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide
Description
N-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]-3-(oxan-4-yl)-2-azaspiro[33]heptane-2-carboxamide is an intriguing compound with multiple applications in scientific research It's characterized by its spirocyclic structure, which contributes to its unique chemical properties and reactivity
Properties
IUPAC Name |
N-[4-(dimethylamino)-6-methylpyrimidin-2-yl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O2/c1-13-11-15(23(2)3)21-17(20-13)22-18(25)24-12-19(7-4-8-19)16(24)14-5-9-26-10-6-14/h11,14,16H,4-10,12H2,1-3H3,(H,20,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKGVUATPJTPTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)N2CC3(C2C4CCOCC4)CCC3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide typically involves a multi-step synthetic process. Starting from a 2,4-dimethylpyrimidine derivative, various reagents and catalysts are employed to introduce the dimethylamino and oxan-4-yl groups. The final spirocyclic structure is achieved through cyclization reactions under controlled conditions, often involving base or acid catalysis and specific temperature and solvent environments.
Industrial Production Methods
On an industrial scale, the synthesis is optimized for yield and efficiency. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production. Key factors include the use of readily available starting materials, minimizing reaction steps, and optimizing reaction conditions to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide can undergo various chemical reactions:
Oxidation: : The dimethylamino group can be oxidized to form corresponding N-oxide derivatives.
Reduction: : The pyrimidine ring can be subjected to reduction reactions, potentially altering the compound's electronic properties.
Substitution: : Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring.
Common Reagents and Conditions
Typical reagents include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or alkoxides. Reaction conditions vary but often involve specific solvents (e.g., dichloromethane, ethanol) and temperature control to optimize yields.
Major Products Formed
The primary products depend on the reaction type:
Oxidation: : Formation of N-oxide derivatives.
Reduction: : Hydrogenated pyrimidine derivatives.
Substitution: : Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
This compound is used as a model molecule in studying spirocyclic chemistry, which is crucial for understanding ring strain and stability. It's also a useful intermediate in the synthesis of more complex chemical entities.
Biology
In biological research, N-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide can be used to study molecular interactions with proteins and nucleic acids, helping to elucidate mechanisms of action at the molecular level.
Medicine
The compound shows promise in medicinal chemistry, potentially serving as a lead compound for drug development. Its unique structure can be exploited to design novel therapeutics with specific biological targets.
Industry
In industry, the compound's reactivity and structural features make it a candidate for use in the synthesis of specialty chemicals, agrochemicals, and advanced materials.
Mechanism of Action
The biological effects of N-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide are mediated by its interactions with molecular targets such as enzymes and receptors. It can modulate biochemical pathways by binding to specific sites on target molecules, altering their activity. The precise mechanism often involves the formation of reversible covalent bonds or non-covalent interactions like hydrogen bonding and hydrophobic effects.
Comparison with Similar Compounds
Similar Compounds
Spiro[2.3]hexane derivatives
2,4-dimethylpyrimidine derivatives
N-oxide pyrimidine compounds
Well, there you go! This compound sure does pack a lot of punch in its tiny molecules. Anything else you want to know?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
